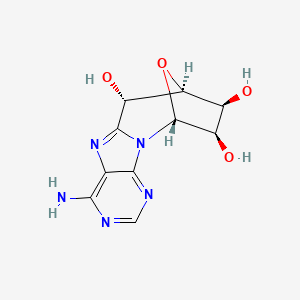
8,5'(S)-Cycloadenosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8,5'(S)-Cycloadenosine is a useful research compound. Its molecular formula is C10H11N5O4 and its molecular weight is 265.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Pharmacological Applications
1.1. Modulation of Cyclic Adenosine Monophosphate (cAMP) Signaling
8,5'(S)-Cycloadenosine has been studied for its role in modulating cAMP signaling pathways. Cyclic adenosine monophosphate is a crucial second messenger in many physiological processes. Research indicates that compounds like this compound can enhance or inhibit cAMP levels, influencing cellular responses to hormones and neurotransmitters . This modulation is particularly relevant in the context of T-cell chemotaxis and allergic inflammatory responses, where increased cAMP levels can attenuate T-cell migration .
1.2. Potential Therapeutic Uses
The compound's ability to influence cAMP levels positions it as a candidate for therapeutic applications in conditions such as asthma and other allergic disorders. By inhibiting phosphodiesterase activity, which breaks down cAMP, this compound may help sustain elevated cAMP levels, thus providing relief from symptoms associated with airway inflammation .
Structural Studies and Insights
2.1. Crystal Structure Analysis
Recent studies have focused on the structural characterization of this compound and its derivatives through X-ray crystallography. These studies provide insights into the molecular interactions and conformational dynamics of the compound, which are essential for understanding its biological activity . The crystal structure analysis reveals how modifications in the cycloadenosine framework can affect its binding affinity to various receptors involved in signaling pathways.
2.2. Comparison with Other Adenosine Derivatives
A comparative analysis of this compound with other adenosine derivatives highlights its unique properties that may enhance its efficacy as a pharmacological agent. For instance, while traditional adenosine compounds primarily act on adenosine receptors, cycloadenosines may engage in additional interactions due to their cyclic structure .
Case Studies and Experimental Findings
3.1. In Vitro Studies on Cell Lines
In vitro experiments using cell lines have demonstrated that treatment with this compound can lead to significant changes in cellular behavior, particularly in immune cells. For example, studies show that it can modulate cytokine production and enhance cell survival under stress conditions . These findings suggest potential applications in immunotherapy and regenerative medicine.
3.2. Animal Models
Animal model studies have also been conducted to evaluate the therapeutic potential of this compound in vivo. These studies often focus on its effects on inflammatory diseases and metabolic disorders, providing a deeper understanding of its pharmacodynamics and safety profile .
Summary of Applications
| Application Area | Details |
|---|---|
| Pharmacology | Modulates cAMP signaling pathways; potential use in treating asthma and allergic reactions |
| Structural Biology | Insights from crystal structure analyses; comparison with other adenosine derivatives |
| In Vitro Studies | Effects on immune cell behavior; modulation of cytokine production |
| Animal Models | Evaluation of therapeutic potential; effects on inflammatory diseases |
特性
分子式 |
C10H11N5O4 |
|---|---|
分子量 |
265.23 g/mol |
IUPAC名 |
(1R,11S,12R,13S,14R)-7-amino-15-oxa-2,4,6,9-tetrazatetracyclo[10.2.1.02,10.03,8]pentadeca-3,5,7,9-tetraene-11,13,14-triol |
InChI |
InChI=1S/C10H11N5O4/c11-7-2-8(13-1-12-7)15-9(14-2)5(18)6-3(16)4(17)10(15)19-6/h1,3-6,10,16-18H,(H2,11,12,13)/t3-,4+,5+,6-,10+/m0/s1 |
InChIキー |
OUMZRLANNPGSAF-LQAQWDQGSA-N |
異性体SMILES |
C1=NC(=C2C(=N1)N3[C@H]4[C@@H]([C@@H]([C@H](O4)[C@H](C3=N2)O)O)O)N |
正規SMILES |
C1=NC(=C2C(=N1)N3C4C(C(C(O4)C(C3=N2)O)O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















